Benzyl Oxirane-2-carboxylate
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Overview
Description
Benzyl Oxirane-2-carboxylate is an organic compound with the molecular formula C₁₀H₁₀O₃ It is a derivative of oxirane, featuring a benzyl group attached to the oxirane ring and a carboxylate group
Mechanism of Action
Target of Action
Oxiranes, also known as epoxides, are known to react with a variety of nucleophiles, including amines . This suggests that Benzyl Oxirane-2-carboxylate may interact with biological targets containing nucleophilic groups.
Mode of Action
This compound, like other oxiranes, is likely to undergo ring-opening reactions when it interacts with its targets. This can occur through a nucleophilic attack on the carbon atom of the oxirane . The resulting changes depend on the specific nature of the nucleophile involved in the reaction.
Biochemical Pathways
Oxiranes are known to participate in various reactions, including the formation of oximes and hydrazones . These reactions can influence multiple biochemical pathways, leading to downstream effects that depend on the specific context of the reaction.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability
Result of Action
The ring-opening reactions that oxiranes undergo can lead to the formation of new compounds with potentially diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Benzyl Oxirane-2-carboxylate is known to participate in various biochemical reactions . It is involved in reactions such as free radical bromination and nucleophilic substitution . The compound interacts with enzymes and proteins, influencing their function and activity. The nature of these interactions is largely dependent on the specific biochemical context and the other biomolecules present .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been found to possess significant activity against certain types of cells . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to participate in binding interactions with biomolecules, potentially leading to enzyme inhibition or activation . Changes in gene expression may also occur as a result of the compound’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl Oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of benzylidene malonate using a suitable oxidizing agent. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of benzylidene malonate derivatives.
Reduction: Reduction of the oxirane ring can yield diols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products:
Oxidation Products: Benzylidene malonate derivatives.
Reduction Products: Diols.
Substitution Products: Amino alcohols, thioethers.
Scientific Research Applications
Benzyl Oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
2-benzyloxirane: Similar structure but lacks the carboxylate group.
Benzylidene malonate: Precursor in the synthesis of Benzyl Oxirane-2-carboxylate.
Oxirane derivatives: Compounds with similar oxirane rings but different substituents.
Uniqueness: this compound is unique due to the presence of both a benzyl group and a carboxylate group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with specific properties.
Properties
IUPAC Name |
benzyl oxirane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(9-7-12-9)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZMVRSUOWXPTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70347-93-2 |
Source
|
Record name | Benzyl oxirane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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